molecular formula C22H22N2O5 B2576856 ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate CAS No. 1009553-98-3

ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate

Cat. No.: B2576856
CAS No.: 1009553-98-3
M. Wt: 394.427
InChI Key: DVKNLPLLTBOOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate is a heterocyclic compound featuring a bicyclic 2,6-methanobenzo[g][1,3]oxazocine core fused to a benzoate ester via a carboxamido linker. This structure combines rigidity from the bicyclic system with functional versatility from the ester and amide groups, making it a candidate for pharmaceutical and materials science applications. The oxazocine ring (an 8-membered heterocycle containing oxygen and nitrogen) distinguishes it from simpler benzoxazines or oxadiazoles .

Properties

IUPAC Name

ethyl 4-[(9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-3-28-21(27)13-8-10-14(11-9-13)23-19(25)18-16-12-22(2,24-20(18)26)29-17-7-5-4-6-15(16)17/h4-11,16,18H,3,12H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKNLPLLTBOOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC(NC2=O)(OC4=CC=CC=C34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its biological properties, including antibacterial and antifungal activities, along with structural insights and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H18N2O5C_{15}H_{18}N_{2}O_{5}, with a molecular weight of approximately 302.31 g/mol. The structure features a benzoate moiety linked to a complex oxazocine ring system. The crystal structure has been characterized, revealing significant hydrogen bonding interactions that contribute to its stability and potential biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₅
Molecular Weight302.31 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Crystal SystemMonoclinic

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi.

Case Study: Antibacterial Efficacy

A study assessed the compound's antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL
  • Escherichia coli : MIC of 64 µg/mL

These findings suggest a moderate antibacterial effect compared to standard antibiotics.

Antifungal Activity

The compound also displayed antifungal activity against common pathogens like Candida albicans with an MIC of 16 µg/mL. This indicates potential for therapeutic applications in treating fungal infections.

Table 2: Biological Activity Summary

Activity TypePathogen/OrganismMIC (µg/mL)
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64
AntifungalCandida albicans16

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may disrupt cell membrane integrity in bacteria and inhibit cell wall synthesis in fungi.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Heterocyclic Cores

The target compound’s bicyclic oxazocine system contrasts with related heterocycles:

  • 1,4-Benzoxazine derivatives (): Smaller 6-membered rings with one oxygen and one nitrogen atom.
  • Oxadiazocine derivatives (): Ethyl 8-bromo-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate contains an additional nitrogen atom in the heterocycle (oxadiazocine vs. oxazocine), altering electronic properties and reactivity .
  • Pyrazolo[4,3-c]pyridine sulfonamides (): Feature fused pyridine and pyrazole rings, which are planar and aromatic, unlike the partially saturated oxazocine system .
Table 1: Heterocyclic Core Comparisons
Compound Heterocycle Ring Size Key Substituents Rigidity
Target Compound 2,6-Methanobenzo[g]oxazocine 8-membered Ethyl benzoate, carboxamido High (bicyclic)
1,4-Benzoxazine () Benzoxazine 6-membered Oxadiazole, acetate Moderate
Oxadiazocine () Benzo[g][1,3,5]oxadiazocine 8-membered Bromo, ethyl ester High (bicyclic)
Pyrazolo[4,3-c]pyridine () Pyrazolopyridine 6-membered Sulfonamide, carboxamide Planar/rigid

Functional Group Modifications

The ethyl benzoate and carboxamido groups in the target compound differ from analogs:

  • Sulfonamide vs. Ester : Compound 1k () replaces the ester with a sulfonamide, enhancing hydrogen-bonding capacity and carbonic anhydrase inhibitory activity .
  • Pyridazine/Isoxazole Derivatives (): Ethyl benzoates with pyridazine or isoxazole substituents exhibit simpler structures but lack the fused bicyclic system, reducing complexity and synthetic challenge .
Table 2: Functional Group Impact on Properties
Compound Key Functional Groups Biological Activity Solubility (Predicted)
Target Compound Ethyl benzoate, carboxamido Unknown (structural novelty) Moderate (ester)
1k () Sulfonamide, carboxamide Carbonic anhydrase inhibition High (polar groups)
I-6473 () Ethoxy, methylisoxazole Not reported Low (hydrophobic)
Oxadiazocine () Bromo, ethyl ester Not reported Low (bromo)

Spectroscopic and Crystallographic Data

  • IR/NMR : The target compound’s ester C=O stretch (~1745 cm⁻¹) and amide N-H (~3325 cm⁻¹) align with analogs in .
  • Crystallography : SHELX software () is widely used for structural refinement. For example, reports C=O bond lengths of 1.214 Å in similar esters, comparable to predicted values for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.